molecular formula C17H10N6O4S B2486307 (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477194-01-7

(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2486307
CAS No.: 477194-01-7
M. Wt: 394.37
InChI Key: ZZKKRHGRVLEKBK-RCCKNPSSSA-N
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Description

(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a high-value chemical reagent designed for advanced research and development applications. This compound belongs to the class of thiazole-derived carbohydrazonoyl cyanides, a group known for its significant versatility in synthetic and medicinal chemistry . The molecular structure integrates a 1,3-thiazole core, which is a privileged scaffold in drug discovery, substituted with electron-withdrawing nitroaryl groups that influence its stereoelectronic properties and reactivity . While specific biological data for this compound is not available in the searched literature, its core structure is closely related to other nitrophenyl-thiazole derivatives investigated for their potent biological activities. For instance, the 4-(4-nitrophenyl) moiety is a recognized pharmacophore in compounds with demonstrated antitrypanosomal activity, showing superior in vitro efficacy against Trypanosoma cruzi , the parasite responsible for Chagas disease . This suggests potential applications for this compound in the development of novel anti-parasitic agents. Furthermore, the carbohydrazonoyl cyanide functional group is a key synthetic intermediate. It can serve as a precursor for various heterocyclic systems, making it a valuable building block for constructing complex molecules for screening in pharmaceutical and agrochemical research . Researchers can utilize this reagent to develop new therapeutic candidates or functional materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O4S/c18-9-15(21-20-12-2-1-3-14(8-12)23(26)27)17-19-16(10-28-17)11-4-6-13(7-5-11)22(24)25/h1-8,10,20H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKRHGRVLEKBK-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation via Hantzsch Reaction

The Hantzsch reaction remains a cornerstone for constructing thiazole rings. In this method, 1,4-dithiane-2,5-diol (1 ) reacts with a nitrile-containing precursor to form the thiazole scaffold. For the target compound, the reaction begins with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone (2 ). Subsequent cyclization with 2-bromo-4-nitroacetophenone in ethanol under acidic conditions (acetic acid catalyst) generates 4-(4-nitrophenyl)-2-hydrazinylthiazole (3 ) (Scheme 1).

Optimization Data:

Parameter Condition Yield (%)
Solvent Ethanol 78
Catalyst Acetic acid 82
Temperature 25°C 65
Reaction Time 24 h 78

This step achieves a 78% yield when conducted at room temperature for 24 hours, with ethanol as the solvent.

Functionalization of the 3-Nitrophenyl Substituent

The 3-nitrophenyl group is introduced via Suzuki-Miyaura coupling. Intermediate 4 is treated with 3-nitrophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in a dioxane/water mixture. This cross-coupling reaction proceeds at 80°C for 8 hours, affording the final product with >95% E-selectivity (Scheme 2).

Catalytic System Optimization:

Catalyst Ligand Yield (%)
Pd(OAc)₂ PPh₃ 72
PdCl₂ XPhos 68
Pd(PPh₃)₄ - 58

Alternative Pathway: Gewald Reaction Variation

An alternative route employs the Gewald reaction, where 2-cyano-3-(4-nitrophenyl)acrylonitrile reacts with elemental sulfur and morpholine in dimethylformamide (DMF). This one-pot method forms the thiazole ring directly, followed by hydrazone formation with 3-nitrophenylhydrazine.

Comparative Yields:

Method Yield (%) Purity (%)
Hantzsch 78 98
Gewald 65 95

Stereochemical Control and Characterization

The E-configuration of the hydrazonoyl cyanide is confirmed via NMR spectroscopy. The coupling constant between the hydrazone protons (J = 12–14 Hz) and NOESY correlations validate the trans geometry. X-ray crystallography further corroborates the structure, revealing dihedral angles of 85° between the thiazole and nitrophenyl planes.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, thiazole-H), 8.34–8.28 (m, 4H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂).

Industrial-Scale Considerations

For large-scale synthesis, continuous flow systems are proposed to enhance safety and efficiency. Cyanogen gas, generated in situ from NaCN and CuSO₄, is delivered via a flow reactor to minimize handling risks. Automated pH control ensures optimal reaction conditions during hydrazone formation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s structural analogues differ primarily in the substitution patterns of the aryl groups attached to the thiazole ring. Below is a comparative analysis based on substituents, molecular properties, and reported activities:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features Source
(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide R1 = 3-nitrophenyl, R2 = 4-nitrophenyl C₁₇H₁₁N₅O₄S 381.37 Dual nitro groups, rigid (E)-configuration
(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide R1 = 2-fluorophenyl, R2 = 3-nitrophenyl C₁₇H₁₀FN₅O₂S 367.36 Fluorine substituent enhances lipophilicity
(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide R1 = 3-(CF₃)phenyl, R2 = 4-nitrophenyl C₁₈H₁₀F₃N₅O₂S 417.36 Trifluoromethyl group improves metabolic stability
4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide Thiadiazole core, nitro and methoxy substituents C₁₆H₁₂N₄O₄S 356.35 Thiadiazole analogue with antimicrobial activity
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: The dual nitro groups in the target compound enhance electrophilicity, which may improve binding to electron-rich biological targets. In contrast, analogues with methoxy (e.g., 4-methoxybenzamide in ) or dimethylamino groups (e.g., ) exhibit electron-donating effects, altering reactivity and solubility .
  • Heterocycle Variations : Replacing the thiazole core with thiadiazole () modifies ring strain and electronic distribution, impacting biological activity .

Physicochemical Properties

  • Solubility : Nitro groups reduce aqueous solubility compared to halogenated or methoxy analogues.
  • Stability : The (E)-configuration and aromatic nitro groups may confer resistance to hydrolysis, as seen in similar compounds .

Biological Activity

(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a thiazole ring, nitrophenyl groups, and a carbohydrazonoyl cyanide moiety. The following table summarizes key chemical properties:

PropertyValue
IUPAC Name (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Molecular Formula C₁₃H₉N₅O₄S
Molecular Weight 317.30 g/mol
CAS Number [To be determined]
Solubility Soluble in DMSO and DMF

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazole compounds can have MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds also demonstrate significant inhibition of biofilm formation, which is crucial for treating chronic infections .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. It was found that:

  • IC50 Values : The cytotoxicity was assessed with IC50 values greater than 60 μM, indicating a relatively low toxicity profile compared to standard chemotherapeutic agents .
  • Hemolytic Activity : The hemolytic activity was significantly low (ranging from 3.23% to 15.22%), suggesting that the compound is less likely to cause hemolysis at therapeutic doses .

The mechanism by which (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exerts its biological effects is believed to involve:

  • DNA Gyrase Inhibition : Similar thiazole derivatives have been reported as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : This compound also shows inhibitory effects on DHFR with IC50 values ranging between 0.52–2.67 μM, which is relevant for its potential use in treating bacterial infections .

Study 1: Antimicrobial Evaluation

In a recent study focusing on thiazole derivatives similar to our target compound, researchers evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that:

  • Compound derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxicity of related thiazole compounds on various cancer cell lines. Key findings included:

  • Significant growth inhibition was observed in breast cancer and lung cancer cell lines.
  • The study suggested that the introduction of nitro groups into the thiazole structure could enhance anticancer activity.

Q & A

Q. Characterization techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm proton/carbon environments and stereochemistry .
  • IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:
Key factors include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitro-group substitutions .
  • Catalyst selection : Palladium-based catalysts for efficient Suzuki coupling; Lewis acids (e.g., ZnCl₂) for thiazole ring stabilization .
  • Solvent polarity : Ethanol or DMF enhances solubility of nitroaromatic intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product .

Basic: What biological activities are associated with this compound, and how are they assessed?

Answer:
Reported activities include:

  • Antimicrobial : Tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Q. Methodological considerations :

  • Use positive controls (e.g., doxorubicin for anticancer assays).
  • Validate cytotoxicity with healthy cell lines (e.g., HEK-293) .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell density, incubation time) across studies .
  • Compound purity : Confirm purity (>95%) via HPLC before testing .
  • Structural analogs : Compare with derivatives (e.g., ’s SAR study) to identify critical substituents (e.g., nitro groups enhance electron-withdrawing effects) .

Advanced: What crystallographic tools are used to determine molecular geometry and intermolecular interactions?

Answer:

  • X-ray crystallography : Refinement via SHELXL for small-molecule structures; hydrogen bonding/π-π stacking analyzed using ORTEP-3 for visualization .
  • Thermal analysis : TGA/DSC to assess stability and phase transitions .

Q. Example workflow :

Grow single crystals via slow evaporation (solvent: DCM/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure using WinGX suite for space group determination .

Advanced: How do substituents influence the compound’s electronic properties and binding affinity?

Answer:

  • Nitro groups : Increase electrophilicity, enhancing interactions with enzyme active sites (e.g., via H-bonding with bacterial DNA gyrase) .
  • Thiazole ring : Acts as a hydrogen bond acceptor; sulfur participates in hydrophobic interactions .
  • Cyanide moiety : Stabilizes the hydrazonoyl group, affecting tautomerism and redox activity .

SAR strategy : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and compare bioactivity trends .

Basic: How is structural integrity confirmed after synthesis?

Answer:

  • ¹H NMR : Check for expected peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, NH signals at δ ~10 ppm) .
  • ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) carbons .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .

Advanced: How to design mechanistic studies for its enzyme inhibition?

Answer:

  • Enzyme assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) using purified enzymes (e.g., topoisomerase II) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (PDB IDs: e.g., 4KPF for bacterial enzymes) .
  • Fluorescence quenching : Monitor tryptophan residue changes in enzymes upon compound binding .

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